molecular formula C18H20FNO2 B379560 N-(4-fluorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-(4-fluorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B379560
M. Wt: 301.4g/mol
InChI Key: JOSNDQZUBKBJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-fluorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide” is an organic compound that belongs to the class of acetamides. This compound features a fluoro-substituted phenyl group and an isopropyl-methyl-phenoxy moiety, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-fluorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide” typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2-isopropyl-5-methyl-phenol, is reacted with a suitable halogenating agent (e.g., bromine or chlorine) to form the corresponding halophenol.

    Nucleophilic Substitution: The halophenol is then reacted with 4-fluoroaniline under basic conditions to form the N-(4-fluoro-phenyl)-2-(2-isopropyl-5-methyl-phenoxy) intermediate.

    Acetylation: The intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents may be chosen to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions may target the fluoro-substituted phenyl group, potentially leading to the removal of the fluorine atom.

    Substitution: The phenoxy and acetamide groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of de-fluorinated phenyl derivatives.

    Substitution: Formation of various substituted phenoxy and acetamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving phenoxy and acetamide groups.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(4-fluorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluoro-phenyl)-2-phenoxyacetamide: Lacks the isopropyl and methyl groups, potentially altering its chemical and biological properties.

    N-(4-Chloro-phenyl)-2-(2-isopropyl-5-methyl-phenoxy)-acetamide: Substitution of fluorine with chlorine may affect reactivity and biological activity.

    N-(4-Fluoro-phenyl)-2-(2-isopropyl-phenoxy)-acetamide: Absence of the methyl group may influence its chemical behavior and interactions.

Uniqueness

“N-(4-fluorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide” is unique due to its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H20FNO2

Molecular Weight

301.4g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C18H20FNO2/c1-12(2)16-9-4-13(3)10-17(16)22-11-18(21)20-15-7-5-14(19)6-8-15/h4-10,12H,11H2,1-3H3,(H,20,21)

InChI Key

JOSNDQZUBKBJOH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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